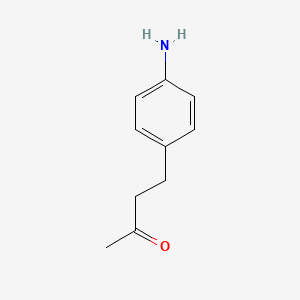

4-(4-Aminophenyl)butan-2-one

説明

Structural Significance and Functional Group Analysis of 4-(4-Aminophenyl)butan-2-one

The structure of this compound, with the chemical formula C10H13NO, is characterized by a phenyl ring substituted with an amino group at the para-position, and a butan-2-one chain. nih.gov The key functional groups are the primary aromatic amine (-NH2) and the ketone (C=O) group. The aromatic amine group is a weak base and a nucleophile, while the ketone group provides an electrophilic carbon center and acidic alpha-protons, making it susceptible to a variety of nucleophilic addition and condensation reactions.

The interplay of these functional groups dictates the compound's chemical behavior. The amino group can undergo reactions such as diazotization, acylation, and alkylation. The ketone functional group allows for reactions like aldol (B89426) condensation, Grignard reactions, and reduction to a secondary alcohol. The presence of both moieties on the same molecule opens up possibilities for intramolecular reactions to form heterocyclic compounds.

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C10H13NO nih.gov |

| Molecular Weight | 163.22 g/mol nih.govcymitquimica.com |

| IUPAC Name | This compound nih.gov |

| SMILES | CC(=O)CCC1=CC=C(C=C1)N nih.gov |

| InChIKey | KLUYMVRPHYGSNH-UHFFFAOYSA-N nih.gov |

Overview of Historical and Contemporary Research Trends Pertaining to this compound

Historically, research involving structures similar to this compound has often been associated with the synthesis of larger, more complex molecules. For instance, the related compound, 4-aminoacetophenone, has been a cornerstone in the synthesis of various heterocyclic systems. researchgate.net

In contemporary research, this compound is investigated for its role as a precursor in the synthesis of novel compounds with potential biological activity. A common synthetic route to obtain this compound involves the catalytic reduction of 4-(4-nitrophenyl)butan-2-one (B1601088). sigmaaldrich.com This precursor is often prepared through reactions like the aldol condensation of 4-nitrobenzaldehyde (B150856) and acetone (B3395972). nih.govrsc.org

Classification of this compound within Organic Chemistry Building Blocks

Within the framework of organic synthesis, this compound is classified as a bifunctional building block. Its structure contains both a nucleophilic amino group and an electrophilic ketone, along with alpha-hydrogens that can be deprotonated to form a nucleophilic enolate. This versatility allows it to participate in a wide range of chemical transformations, making it a valuable synthon for the construction of more elaborate molecular architectures.

Its structural similarity to other commercially important compounds, such as raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), underscores the utility of the phenylbutanone scaffold in creating molecules with interesting properties. google.comyoutube.comnist.gov The synthesis of raspberry ketone itself can be achieved through a Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one. google.com

Interdisciplinary Relevance of this compound as a Chemical Intermediate

The significance of this compound as a chemical intermediate extends across multiple scientific disciplines.

Medicinal Chemistry: The aminophenyl moiety is a common feature in many biologically active compounds. For example, the 4-aminoquinoline (B48711) core is a well-known pharmacophore in antimalarial drugs. nih.govnih.gov Similarly, 2-(4-aminophenyl)benzothiazoles have been explored for their antitumor properties. researchgate.net The butanone side chain can be modified to introduce further complexity and to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The general butanone structure is found in various pharmaceutical agents. ontosight.ai

Materials Science: Aromatic amines are frequently used as monomers in the synthesis of polymers such as polyamides and polyimides. The presence of the ketone group could be exploited for cross-linking reactions or for further functionalization of the resulting polymer.

Agrochemicals and Fragrances: The related compound, benzylacetone (B32356) (4-phenylbutan-2-one), is a known attractant for certain insects and is used in perfumes. wikipedia.org This suggests that derivatives of this compound could be explored for applications in pest management or as fragrance components. The methyl ether of raspberry ketone, anisylacetone, is also used as a flavoring and fragrance agent. nih.gov

Structure

2D Structure

3D Structure

特性

分子式 |

C10H13NO |

|---|---|

分子量 |

163.22 g/mol |

IUPAC名 |

4-(4-aminophenyl)butan-2-one |

InChI |

InChI=1S/C10H13NO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,11H2,1H3 |

InChIキー |

KLUYMVRPHYGSNH-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CCC1=CC=C(C=C1)N |

製品の起源 |

United States |

Synthetic Methodologies for 4 4 Aminophenyl Butan 2 One

Convergent and Linear Synthesis Strategies for 4-(4-Aminophenyl)butan-2-one

The synthesis of this compound can be approached through two primary strategic plans: linear and convergent synthesis.

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction from a single starting material. chemistnotes.com | Straightforward planning. | Potentially low overall yield, longer process. pediaa.comwikipedia.org |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. fiveable.menumberanalytics.com | Higher overall yield, increased efficiency, greater flexibility. chemistnotes.comnumberanalytics.com | May require more complex individual syntheses for the fragments. |

Reduction-Based Syntheses of this compound from Nitro Precursors

A predominant method for synthesizing this compound involves the reduction of its nitro analogue, 4-(4-nitrophenyl)butan-2-one (B1601088). This precursor contains both a reducible nitro group and a ketone functional group, necessitating careful selection of reduction conditions to achieve the desired product.

Catalytic Hydrogenation Protocols for 4-(4-Nitrophenyl)butan-2-one

Catalytic hydrogenation is a widely used and effective method for the reduction of aromatic nitro groups. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures in a specialized apparatus. Recent advancements have also highlighted the use of stabilized palladium nanoparticle catalysts for the selective hydrogenation of functionalized nitroarenes, which can proceed through a condensation mechanism involving an azo dimer intermediate. rsc.org

For the synthesis of the related compound 4-(3-aminophenyl)butan-2-one, a solution of (E)-4-(3-nitrophenyl)but-3-en-2-one in ethyl acetate was successfully hydrogenated using a Pd/C catalyst under a pressure of 40 psi H2, achieving a 94% yield. These conditions are indicative of a typical protocol that could be adapted for the 4-nitro isomer.

Table of Typical Catalytic Hydrogenation Conditions:

| Catalyst | Solvent | Pressure | Temperature |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethyl Acetate, Ethanol | 1-5 atm (or higher) | Room Temperature to 40°C |

| Platinum on Carbon (Pt/C) | Alcohols | 1-5 atm | Room Temperature |

Chemoselective Reduction Techniques for Aromatic Nitro Groups in 4-(4-Nitrophenyl)butan-2-one

Chemoselectivity is a critical consideration when reducing 4-(4-nitrophenyl)butan-2-one, as the molecule contains both a nitro group and a ketone. chemistry-online.com The goal is to selectively reduce the nitro group to an amine while leaving the ketone functionality intact. chemistry-online.com

Several reagents and conditions allow for this selective transformation. A classic method involves the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). This system is known to effectively reduce aromatic nitro groups without affecting carbonyl groups. chemistry-online.com Another approach utilizes borane-tetrahydrofuran (B86392) complex (BH3-THF), which, particularly with ortho-hydroxy substituted nitroarenes, can achieve chemoselective reduction. jrfglobal.com While many established protocols exist for nitro group reduction, challenges arise when other sensitive functional groups are present, making chemoselective methods highly valuable in organic synthesis. jrfglobal.com

Examples of Chemoselective Reducing Agents:

Tin (II) Chloride (SnCl₂): Effective for reducing nitro groups in the presence of other reducible functionalities.

Iron (Fe) in Acetic Acid: A milder alternative to tin and HCl, often used for its cost-effectiveness and lower toxicity.

Sodium Dithionite (Na₂S₂O₄): A versatile reducing agent used in aqueous or mixed aqueous/organic systems.

Multi-Step Synthesis Approaches for this compound

Beyond the reduction of a nitro precursor, other multi-step syntheses can be devised, which can be categorized by how the main molecular scaffold is constructed.

Strategies Involving Butan-2-one Core Functionalization

These strategies focus on attaching a pre-formed or protected aminophenyl group to a four-carbon butanone chain. A prominent example of this type of reaction is the Friedel-Crafts alkylation.

In a related synthesis, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) is prepared by the selective alkylation of phenol (B47542) with 4-hydroxybutan-2-one using solid acid catalysts like modified montmorillonite (B579905) clay or zeolites. google.comgoogle.com A similar approach could be envisioned for the target molecule, where aniline (B41778) or a protected aniline derivative is alkylated with a suitable butan-2-one precursor containing a leaving group, such as 4-chlorobutan-2-one. Protecting the amine group of aniline, for instance as an acetanilide, would likely be necessary to prevent N-alkylation and deactivation of the aromatic ring towards electrophilic substitution.

Another approach involves the Michael addition of an aniline-derived nucleophile to an α,β-unsaturated ketone like methyl vinyl ketone, followed by further transformations.

Strategies Involving Aromatic Ring Functionalization

This approach begins with a phenylbutan-2-one core, and the desired amino group is introduced or unmasked in a later step. The most common example of this strategy is the one discussed previously: the reduction of 4-(4-nitrophenyl)butan-2-one.

The synthesis of this nitro precursor can itself be achieved through various methods. One common route is the Friedel-Crafts acylation of nitrobenzene (B124822) with butyryl chloride or butanoic anhydride (B1165640), followed by selective oxidation of the resulting alkyl chain if necessary. Alternatively, a multi-step sequence starting from 4-nitrobenzyl alcohol could be employed, converting the alcohol to a halide, followed by a coupling reaction with an acetone (B3395972) enolate or equivalent nucleophile. These methods build the carbon skeleton first and then perform the key functional group interconversion on the aromatic ring to yield the final product.

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

The primary and most direct route to this compound involves the reduction of its nitro precursor, 4-(4-nitrophenyl)butan-2-one. Green chemistry principles have been increasingly applied to this transformation to reduce environmental impact and enhance safety.

A cornerstone of green synthetic approaches is the use of catalytic hydrogenation. This method employs a catalyst, typically a noble metal like palladium or platinum on a solid support such as carbon (Pd/C or Pt/C), or Raney Nickel. masterorganicchemistry.com These heterogeneous catalysts are favored for their high efficiency and ease of separation from the reaction mixture, allowing for their recovery and reuse, which aligns with the green chemistry principle of atom economy and waste reduction.

The choice of reducing agent and solvent system is critical for a sustainable process. While hydrogen gas (H₂) is a clean reagent, its use often requires high-pressure equipment. To circumvent this, transfer hydrogenation methods have been developed. These methods utilize alternative hydrogen donors that are safer to handle. Formic acid and sodium hypophosphite are prominent examples of such donors, often used in conjunction with a palladium catalyst. mit.edugoogle.com These reactions can frequently be conducted in more environmentally benign solvents, such as water or ethanol, further enhancing the green credentials of the synthesis. scienceopen.com

Recent advancements have also explored the use of magnetically separable nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄) or nickel ferrite (NiFe₂O₄) based systems. rsc.org These catalysts can be easily removed from the reaction medium using an external magnet, simplifying purification and catalyst recycling.

Furthermore, the synthesis of the precursors themselves is a target for green innovation. For instance, the Friedel-Crafts reaction to produce the related 4-(4-hydroxyphenyl)butan-2-one (a potential precursor) can be performed using solid acid catalysts like acid-activated Montmorillonite clay, which replaces corrosive and difficult-to-dispose-of liquid acids. google.com Similarly, the aldol (B89426) condensation to form the carbon skeleton, such as in the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, has been achieved in aqueous micellar media using biodegradable catalysts like L-proline, thereby eliminating the need for volatile organic solvents. scienceopen.com The use of micro-flow reactors represents another significant step towards greener and safer production, offering superior control over reaction parameters and minimizing the risks associated with highly exothermic reactions like catalytic hydrogenations. mit.edu

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. The key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, pressure (if using H₂ gas), and reaction time.

The catalytic reduction of 4-(4-nitrophenyl)butan-2-one is the most common route where optimization plays a crucial role. The choice of catalyst is fundamental. Raney Nickel is a highly effective catalyst for nitro group reductions and is often used with hydrogen gas. masterorganicchemistry.com Patents for similar reductions, such as that of 4-thiophenyl-2-nitroaniline, specify optimized conditions including a hydrogen pressure of 1.5–2.0 MPa and a reaction temperature of 60–65 °C in a solvent like methanol to achieve high yields. google.com

Palladium on carbon (Pd/C) is another widely used catalyst. It is effective under various conditions, including with hydrogen gas or in transfer hydrogenation protocols. For transfer hydrogenation, the concentration of the hydrogen donor (e.g., formic acid or sodium hypophosphite) and the catalyst loading are critical variables that must be optimized to ensure complete conversion of the starting material while minimizing side reactions.

The pH of the reaction medium can also be a critical factor, particularly in reductions using reagents like sodium hydrosulfide. For the selective reduction of dinitrophenols, maintaining the pH in a narrow range of 7.0 to 9.5 has been shown to be crucial for maximizing the yield of the desired aminophenol. google.com While this applies to a different substrate, it highlights the importance of pH control in nitro group reductions.

The following tables provide an overview of typical reaction conditions and their impact on the synthesis, based on data for the reduction of nitroarenes and related compounds.

Table 1: Catalyst and Reaction Condition Optimization for Nitroarene Reduction

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (MPa) | Typical Yield |

| Raney Nickel | H₂ | Methanol/Ethanol | 60-80 | 1.5-2.0 | >90% |

| 5% Pd/C | H₂ | Ethyl Acetate | 25-50 | 0.1-0.5 | >95% |

| 10% Pd/C | Formic Acid | Water/Ethanol | 80-100 | N/A | 85-95% |

| NiFe₂O₄@Cu | NaBH₄ | Methanol | 25 | N/A | >95% |

This table presents representative data compiled from various sources on nitroarene reduction and is intended to illustrate typical optimization parameters.

Table 2: Influence of Reaction Parameters on Yield and Selectivity

| Parameter | Condition | Effect on Yield/Selectivity |

| Temperature | Too low | Slow or incomplete reaction |

| Optimal (e.g., 60-80°C) | High yield and good selectivity | |

| Too high | Increased side product formation | |

| Pressure (H₂) | Too low | Slow reaction rate |

| Optimal (e.g., 1.5-2.0 MPa) | Efficient reduction | |

| Too high | May not significantly improve yield, increases cost/hazard | |

| Catalyst Loading | Too low | Incomplete conversion |

| Optimal | Cost-effective and efficient reaction | |

| Too high | No significant increase in yield, increases cost | |

| pH | Non-optimal | Can lead to side reactions or low yield |

| Optimal (e.g., 7.0-9.5) | High selectivity for desired product google.com |

This table summarizes general trends observed in the optimization of catalytic hydrogenation reactions for nitroarenes.

By carefully selecting and optimizing these parameters, the synthesis of this compound can be performed efficiently, safely, and with minimal environmental impact, providing a reliable source of this important chemical intermediate.

Advanced Spectroscopic and Structural Elucidation of 4 4 Aminophenyl Butan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(4-Aminophenyl)butan-2-one and its Derivatives

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For this compound, both one-dimensional and two-dimensional NMR experiments have been crucial in assigning the proton and carbon signals unambiguously.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the butyl chain exhibit distinct signals, with the methylene (B1212753) protons adjacent to the aromatic ring and the ketone showing characteristic triplet or singlet multiplicities depending on the specific coupling interactions. The methyl protons of the ketone group typically appear as a sharp singlet.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons (with quaternary carbons appearing at a different chemical shift than the protonated carbons), and the aliphatic carbons of the butanone chain.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NH₂) | ~6.6-6.7 (d) | ~115 |

| Aromatic CH (meta to NH₂) | ~6.9-7.0 (d) | ~129 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-CH₂ | - | ~130 |

| CH₂ (benzyl) | ~2.7-2.8 (t) | ~45 |

| CH₂ (keto) | ~2.6-2.7 (t) | ~30 |

| C=O | - | ~208 |

| CH₃ | ~2.1 (s) | ~30 |

| NH₂ | ~3.5 (s, broad) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, s = singlet.

To overcome the limitations of one-dimensional NMR in complex molecules, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons and between the methylene protons of the butyl chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates proton signals with the directly attached carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton spectrum. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected between the benzylic protons and the aromatic quaternary carbon, as well as the carbonyl carbon.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns. Under electron ionization (EI), this compound undergoes characteristic fragmentation.

A prominent fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the adjacent methylene group, leading to the formation of a stable benzylic cation. Another common fragmentation is the McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy : The FT-IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as a doublet in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone is expected to produce a strong absorption band around 1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy : Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-N bond can also be observed. Studies of hydrogen bonding networks can be facilitated by analyzing the shifts in the N-H and C=O stretching frequencies under different conditions (e.g., concentration, solvent).

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

While solution-state structure is revealed by NMR, X-ray crystallography provides the definitive solid-state structure of a crystalline compound. A search of crystallographic databases would be required to determine if the crystal structure of this compound or its complexes has been determined. If available, the data would provide precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the ketone group of another.

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives of this compound

This compound itself is achiral. However, if a chiral center is introduced into the molecule, for example, by reduction of the ketone to a secondary alcohol or by substitution on the butyl chain, a pair of enantiomers would be formed. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), would then be essential for determining the enantiomeric excess (ee) of a non-racemic mixture. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by the chiral molecule, providing a quantitative measure of its optical purity.

Computational Chemistry and Theoretical Investigations of 4 4 Aminophenyl Butan 2 One

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(4-aminophenyl)butan-2-one, these calculations can elucidate its three-dimensional structure, electron distribution, and orbital energies, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can predict the optimized geometry of the molecule, its total energy, and other thermodynamic properties.

While specific DFT studies on this compound are not extensively available in the public domain, the principles of such an analysis can be illustrated by a computational study on the closely related compound, 4-(4-hydroxyphenyl)butan-2-one, also known as Raspberry Ketone. In a study of Raspberry Ketone, DFT calculations were employed to determine its thermodynamic properties. For instance, the standard molar enthalpy of formation was calculated to be -299.4 ± 0.17 kJ·mol⁻¹. ulster.ac.uknih.gov

For this compound, a similar DFT approach would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. The output of such a calculation would yield the optimized molecular geometry, vibrational frequencies (confirming a true energy minimum), and various electronic properties. Publicly available computed properties for this compound include a molecular weight of 163.22 g/mol and a topological polar surface area of 43.1 Ų. nih.gov

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 163.22 g/mol | PubChem |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 43.1 Ų | PubChem |

This data is based on computational predictions available on PubChem. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-donating amino group (-NH₂) on the phenyl ring would be expected to raise the energy of the HOMO, while the electron-withdrawing ketone group would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a propensity for chemical reactions.

In the computational study of the analogous Raspberry Ketone, the HOMO-LUMO energy separation in an aqueous environment was found to be approximately 7.8 eV, suggesting moderate chemical reactivity. ulster.ac.uk A similar analysis for this compound would provide valuable insights into its electronic properties and reactivity.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, an NBO analysis would reveal the nature of the bonds (e.g., sigma and pi bonds), the hybridization of the atoms, and the distribution of electron density. This analysis can quantify the delocalization of electron density from the lone pair of the nitrogen atom in the amino group into the phenyl ring, and the polarization of the carbonyl bond in the ketone group. The natural atomic charges derived from NBO analysis provide a more chemically intuitive picture of the charge distribution than those from other methods like Mulliken population analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) using Computational Methods

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable aid in the interpretation of experimental spectra.

NMR Spectroscopy: Computational methods can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predictions are based on the calculated electron density around the nuclei and can be used to assign the peaks in an experimental NMR spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption bands in an infrared (IR) spectrum and can be used to identify the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure of the molecule and the nature of its chromophores.

For this compound, computational prediction of its spectroscopic properties would be a valuable tool for its characterization.

Reaction Mechanism Elucidation and Transition State Modeling for Transformations of this compound

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by identifying the transition states and intermediates involved. This information can be used to understand the factors that control the rate and selectivity of a reaction.

For this compound, computational methods could be used to study a variety of transformations, such as reactions involving the amino group, the ketone group, or the aromatic ring. For example, the mechanism of the Mannich reaction, which is a common method for the synthesis of β-aminoketones, could be investigated. nih.gov By modeling the transition states for different possible reaction pathways, it would be possible to predict the most likely mechanism and to understand the factors that influence the stereoselectivity of the reaction.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Chemical Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for understanding chemical bonding and molecular structure. Developed by Richard Bader and his colleagues, this theory is grounded in the topological analysis of the electron density, a fundamental and observable property of a molecular system. nih.govsigmaaldrich.com By examining the gradient vector field of the electron density, QTAIM partitions a molecule into distinct atomic basins, providing a quantum mechanical definition of an atom within a molecule. ulster.ac.uknih.gov

The theory identifies critical points in the electron density where the gradient is zero. These points are classified by their rank and signature, leading to the identification of atomic nuclei (nuclear attractors), bond critical points (BCPs), ring critical points, and cage critical points. researchgate.net The line of maximum electron density that links two atomic nuclei via a BCP is known as a bond path, and the network of bond paths forms the molecular graph, which typically corresponds to the classical chemical structure. nih.gov

The nature of the chemical interactions is characterized by the properties of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points. gla.ac.uk The Laplacian of the electron density, in particular, reveals regions of local charge concentration (where ∇²ρ < 0) and charge depletion (where ∇²ρ > 0). nih.gov This allows for the classification of chemical bonds into two main categories:

Shared interactions (covalent bonds): These are characterized by a relatively high value of ρ and a negative Laplacian (∇²ρ < 0) at the BCP. This indicates a significant accumulation of electron density in the internuclear region, which is shared between the two atoms.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions): These interactions typically show a low value of ρ and a positive Laplacian (∇²ρ > 0) at the BCP. This signifies that the electron density is contracted towards each atomic nucleus, and the interaction is dominated by electrostatic forces. gla.ac.uk

Further insight is provided by analyzing the local energy densities at the BCP, including the kinetic energy density (G(r)) and the potential energy density (V(r)). The total energy density (H(r) = G(r) + V(r)) is particularly informative. A negative value of H(r) at the BCP is indicative of a significant sharing of electrons and thus a covalent character. researchgate.net

While no specific QTAIM studies have been published for this compound, computational investigations on structurally similar molecules, such as 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone), and other aminophenyl and ketone-containing compounds, allow for a detailed prediction of the expected topological properties of its chemical bonds. ulster.ac.uknih.gov The analysis would focus on the key covalent bonds within the aromatic ring, the alkyl chain, the carbonyl group, and the amino group.

Based on established principles and data from analogous systems, the expected QTAIM parameters for the principal bonds in this compound are summarized in the following tables. These values are illustrative and represent typical ranges for such bonds as determined by QTAIM analyses on similar organic molecules.

Predicted QTAIM Parameters for C-C and C=O Bonds

The carbon-carbon bonds within the benzene (B151609) ring are expected to exhibit topological parameters characteristic of covalent bonds with significant π-delocalization. The C-C bonds of the butyl chain will show properties of typical single covalent bonds, while the C=O bond of the ketone group will display a higher electron density and a more negative Laplacian, indicative of its double bond character.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

|---|---|---|---|---|

| C-C (aromatic) | ~0.28 - 0.31 | ~ -0.8 to -1.0 | ~ -0.3 | Shared |

| C-C (alkyl chain) | ~0.23 - 0.25 | ~ -0.6 to -0.7 | ~ -0.2 | Shared |

| C=O (ketone) | ~0.38 - 0.42 | ~ +0.2 to -0.2 | ~ -0.8 | Shared (polar) |

Predicted QTAIM Parameters for C-N and N-H Bonds

The C-N bond connecting the amino group to the phenyl ring will have covalent character, influenced by the aromatic system. The N-H bonds of the amine are expected to be polar covalent bonds.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

|---|---|---|---|---|

| C-N (amino) | ~0.27 - 0.30 | ~ -0.9 to -1.1 | ~ -0.35 | Shared (polar) |

| N-H (amino) | ~0.33 - 0.36 | ~ -1.8 to -2.2 | ~ -0.5 | Shared (polar) |

The comprehensive QTAIM analysis of this compound would provide a quantitative description of its chemical bonding, confirming the classical structural formula and offering deeper insights into the electronic nature of its constituent functional groups. The delocalization within the phenyl ring and the polar nature of the carbonyl and amino groups would be clearly delineated by the topological properties of the electron density at the respective bond critical points.

Applications of 4 4 Aminophenyl Butan 2 One As a Precursor in Advanced Chemical Synthesis and Materials Science

Role of 4-(4-Aminophenyl)butan-2-one in the Synthesis of Heterocyclic Scaffolds

The presence of reactive amine and ketone functionalities within the same molecule makes this compound an ideal starting material for the construction of various heterocyclic ring systems. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds and functional materials.

Precursor for Morpholinone Derivatives

This compound is a key intermediate in the synthesis of N-aryl morpholinone derivatives. Specifically, it is a precursor to 4-(4-aminophenyl)-3-morpholinone. google.comgoogle.com The synthesis generally involves a multi-step process where the aminophenyl moiety is first incorporated, followed by the formation of the morpholinone ring.

One synthetic route involves the reaction of p-nitroaniline with a dihalo-ether to form 4-(4-nitrophenyl)-morpholine. This intermediate is then oxidized to 4-(4-nitrophenyl)-3-morpholinone, which is subsequently reduced to the final product, 4-(4-aminophenyl)-3-morpholinone. google.com An alternative pathway starts with the nitration of 4-phenyl-3-morpholinone to yield 4-(4-nitrophenyl)-3-morpholinone, which is then reduced. google.com This morpholinone derivative is a crucial precursor for synthesizing inhibitors of blood clotting factor Xa, which are used in the treatment of thromboembolic disorders. google.com

A general reaction scheme is as follows:

Step 1: Cyclization of a substituted aniline (B41778) to form the morpholinone precursor.

Step 2: Nitration of the phenyl ring.

Step 3: Reduction of the nitro group to an amine.

The table below outlines a common synthetic pathway.

| Step | Reactants | Product | Purpose |

| 1 | 2-Anilinoethanol, Chloroacetyl chloride | 4-Phenyl-3-morpholinone | Formation of the core morpholinone structure. google.com |

| 2 | 4-Phenyl-3-morpholinone, Nitrating agent | 4-(4-Nitrophenyl)-3-morpholinone | Introduction of a nitro group for later conversion to an amine. google.com |

| 3 | 4-(4-Nitrophenyl)-3-morpholinone, Hydrogen, Catalyst | 4-(4-Aminophenyl)-3-morpholinone | Reduction of the nitro group to the desired amino functionality. google.com |

Precursor for Benzimidazole (B57391) Architectures

The structure of this compound is suitable for the synthesis of benzimidazole derivatives. Benzimidazoles can be formed through the acid-catalyzed condensation reaction between an o-phenylenediamine (B120857) and an aldehyde or a ketone. indexcopernicus.com In this context, the ketone group of this compound can react with an o-phenylenediamine to form a benzimidazole ring, while the existing aminophenyl group remains as a key substituent.

The general synthesis involves the condensation of o-phenylenediamine with this compound, typically in the presence of an acid catalyst like polyphosphoric acid (PPA), to facilitate the cyclization and dehydration, yielding a substituted benzimidazole. indexcopernicus.comresearchgate.net Microwave irradiation has also been employed to accelerate this type of reaction. indexcopernicus.comresearchgate.net The resulting 2-substituted benzimidazole would feature the (4-aminophenyl)ethyl moiety at the 2-position of the benzimidazole core. These structures are of interest for their potential biological activities. indexcopernicus.com

A proposed reaction is detailed below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | o-Phenylenediamine | Polyphosphoric Acid (PPA), Heat or Microwave | 2-(2-(4-Aminophenyl)ethyl)-2-methyl-2H-benzo[d]imidazole |

Precursor for Triazole and Thiazole (B1198619) Systems

The functional groups of this compound allow for its theoretical use as a precursor in the synthesis of triazole and thiazole systems, which are important scaffolds in medicinal chemistry. nih.govnih.gov

Triazole Synthesis: The amino group of this compound can be converted into a carbohydrazide. This intermediate can then react with an isothiocyanate, followed by cyclization under basic conditions to form a 1,2,4-triazole-3-thione ring. nih.gov The ketone moiety could be modified either before or after the triazole formation to introduce further diversity.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the reaction of a α-haloketone with a thioamide. The ketone in this compound can be halogenated at the alpha position (C1 or C3). The resulting α-halo-4-(4-aminophenyl)butan-2-one can then be reacted with a thioamide (like thiourea) to construct the thiazole ring. This would yield a thiazole with an aminophenyl-ethyl substituent.

These synthetic strategies highlight the potential of this compound as a versatile starting material for a range of heterocyclic compounds.

Utilization in Polymer Synthesis and Material Science

The aromatic amine functionality of this compound makes it a valuable monomer for the creation of high-performance polymers. Its incorporation into polymer backbones can impart desirable thermal and electronic properties.

Monomer for Functional Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability. vt.edu The most common method for synthesizing aromatic polyimides is a two-step process involving the reaction of a diamine with a dianhydride. vt.edu this compound, containing a primary aromatic amine, can act as a diamine monomer in this polycondensation reaction.

The synthesis proceeds in two stages:

Poly(amic acid) formation: The diamine monomer reacts with a tetracarboxylic dianhydride in a polar aprotic solvent (like DMAc or NMP) at ambient temperature to form a soluble poly(amic acid) precursor. vt.edu

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclization, which involves the elimination of water to form the stable imide ring. vt.edu

The presence of the butan-2-one side chain in the polymer structure can influence properties such as solubility, glass transition temperature (Tg), and processability. The ketone group also offers a site for post-polymerization modification or cross-linking.

The table below lists common dianhydrides used in polyimide synthesis that could be reacted with this compound.

| Dianhydride Abbreviation | Chemical Name |

| PMDA | Pyromellitic dianhydride core.ac.uk |

| ODPA | 3,3',4,4'-Oxydiphthalic anhydride (B1165640) core.ac.uk |

| BTDA | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride core.ac.uk |

| BPDA | 3,3',4,4'-Biphenyltetracarboxylic dianhydride core.ac.uk |

| 6FDA | 4,4'-(Hexafluoroisopropylidene)bis(phthalic anhydride) core.ac.uk |

Building Block for Conjugated Polymers and Optoelectronic Materials

Conjugated polymers are of great interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells, owing to their unique electronic and optical properties. rsc.org The aromatic nature of this compound makes it a suitable building block for constructing conjugated polymer backbones.

It can be incorporated into polymer chains through various cross-coupling reactions, such as Suzuki or Stille coupling, after suitable functionalization (e.g., halogenation of the aromatic ring). The resulting polymers would possess a conjugated backbone derived from the phenyl ring, with the aminobutanone moiety acting as a side chain. This side chain can influence the polymer's solubility, morphology, and electronic properties. For instance, the nitrogen atom can enhance the electron-donating character of the monomer unit, while the ketone group can serve as a point for further functionalization or influence intermolecular interactions. rsc.org The integration of such building blocks is a key strategy in designing new materials for energy storage and conversion applications. rsc.org

Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

The utility of this compound as an intermediate stems from its ability to participate in a diverse range of chemical transformations, leading to the construction of complex molecular architectures. The presence of the primary amine and the ketone carbonyl group allows for sequential or one-pot reactions to build heterocyclic systems, which are foundational scaffolds in many fine chemicals and agrochemical products.

Detailed Research Findings:

The reactivity of this compound is analogous to other aminoketones, such as 4-aminoacetophenone, which are known to be pivotal intermediates in the synthesis of various heterocyclic compounds. The aromatic amine can act as a nucleophile in reactions like acylation, alkylation, and diazotization, while the ketone functionality is amenable to condensation, reduction, and addition reactions. This dual reactivity is particularly powerful in cyclization reactions where both functional groups are incorporated into a new ring system.

For instance, the amine can be reacted with 1,3-dicarbonyl compounds in reactions like the Combes quinoline (B57606) synthesis to form substituted quinolines. Similarly, the ketone can undergo condensation with hydrazines or hydroxylamines to produce pyrazoles or isoxazoles, respectively. The resulting products can be further functionalized, making this compound a strategic starting point for creating libraries of substituted heterocycles for screening in agrochemical research.

The butanone side chain offers different steric and electronic properties compared to a simple acetophenone, influencing the reactivity and the properties of the resulting products. This structural feature can be exploited to fine-tune the characteristics of the final agrochemical or fine chemical.

Below is a table illustrating potential synthetic routes from this compound to various important chemical scaffolds.

| Target Scaffold | Potential Reaction Type | Reagents | Resulting Structure Class |

| Substituted Quinolines | Acid-catalyzed cyclization (e.g., Combes synthesis) | β-Diketones | Heterocyclic amines |

| Dihydropyrimidinones | Multi-component reaction (e.g., Biginelli reaction) | Aldehyde, Urea/Thiourea (B124793) | Fused heterocyclic systems |

| Schiff Bases (Imines) | Condensation | Aromatic/Aliphatic Aldehydes | Aromatic Imines |

| Pyrazoles | Condensation/Cyclization | Hydrazine derivatives | N-Heterocycles |

| Pyrroles | Paal-Knorr synthesis | 1,4-Dicarbonyl compounds | N-Heterocycles |

Development of Novel Catalytic Systems utilizing this compound Derivatives as Ligands or Organocatalysts

The molecular framework of this compound serves as an excellent platform for designing sophisticated catalytic systems. Derivatives of this compound can be tailored to function either as ligands that coordinate with metal centers or as purely organic catalysts (organocatalysts).

Detailed Research Findings:

Ligand Development: The primary aromatic amine of this compound is a key functional handle for ligand synthesis. It can be readily condensed with aldehydes, particularly salicylaldehydes, to form Schiff base (imine) derivatives. These resulting molecules are often multidentate ligands, capable of binding to transition metal ions through nitrogen and oxygen atoms to form stable coordination complexes.

These metal complexes, featuring metals like cobalt, nickel, copper, or iron, can exhibit significant catalytic activity in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The butanone side chain can be further modified to introduce additional donor atoms or chiral centers, allowing for the creation of highly specialized and enantioselective catalysts.

The table below presents examples of potential ligand structures derived from this compound and the types of catalytic applications their metal complexes might have.

| Ligand Derivative Type | Synthesis Reaction | Coordinating Atoms | Potential Metal Ions | Potential Catalytic Applications |

| Salen-type Ligand | Condensation with Salicylaldehyde | N, O | Mn, Co, Cr, Ni | Oxidation, Epoxidation |

| Bis(imino)pyridine Ligand | Condensation with 2,6-Diacetylpyridine | N, N, N | Fe, Co | Polymerization, Oxidation |

| Amino-phosphine Ligand | Reaction with Chlorophosphines | N, P | Pd, Rh, Ru | Cross-coupling, Asymmetric Hydrogenation |

Organocatalyst Development: The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structure of this compound contains both hydrogen-bond donating (amine) and accepting (ketone) sites, making it a candidate for derivatization into bifunctional organocatalysts.

For example, the ketone can react with a chiral amine to form a catalytic enamine, while the aromatic amino group can be modified to act as a directing group or a secondary catalytic site through hydrogen bonding. This approach allows for the activation of both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereocontrol. Attaching a known organocatalytic motif, such as a proline or thiourea derivative, to the aminophenyl ring can generate novel catalysts with unique steric and electronic properties for asymmetric synthesis.

Future Research Directions and Outlook for 4 4 Aminophenyl Butan 2 One

Exploration of Emerging Synthetic Methodologies and Catalyst Development

The future synthesis of 4-(4-aminophenyl)butan-2-one and its derivatives is poised to benefit from advancements in catalysis and green chemistry. A primary area of investigation will likely involve the adaptation of methodologies developed for structurally similar compounds. For instance, the synthesis of its hydroxyl analog, 4-(4-hydroxyphenyl)butan-2-one, has been achieved using solid acid clay catalysts. Future work could explore the use of similar heterogeneous catalysts for the synthesis of the aminophenyl variant, which would offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes.

Furthermore, the field of biocatalysis presents a significant opportunity for the stereoselective synthesis of amino ketones. nih.govnih.gov Research into enzymes such as α-oxoamine synthases, which can stereospecifically generate α-amino ketones from common amino acids in a single step, could be highly influential. nih.govnih.gov The development of biocatalytic routes to this compound would be a major step towards environmentally benign production methods. The use of transaminases, which are already widely employed in industry to convert ketones directly to amines, also represents a promising avenue for the synthesis of chiral derivatives of this compound.

Investigation of Advanced Functional Derivatives for Material Science Applications

The bifunctional nature of this compound, possessing both a primary aromatic amine and a ketone group, makes it an attractive building block for novel materials. The primary amine is a versatile handle for polymerization and the introduction of other functional groups. For example, aminophenols have been polymerized to form conductive polymers like polyaminophenols. mdpi.com Future research could focus on the polymerization of this compound to create novel polymers with potentially interesting electronic, optical, or thermal properties. The resulting polymers could find applications in areas such as sensors, energy storage, or advanced coatings. mdpi.com

The ketone functionality also offers a site for chemical modification. For example, ketone-functionalized polymers can serve as precursors to a variety of polymer side-chain conjugates. nih.gov The ketone group in this compound could be used to attach other molecules or polymers, leading to the creation of advanced functional materials with tailored properties. The reaction of the ketone with primary aromatic amines to form substituted pyrroles within a polymer backbone is another intriguing possibility that could be explored. patentcut.com

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry is an indispensable tool for guiding synthetic efforts and understanding molecular properties. While specific computational studies on this compound are not yet prevalent, future research will undoubtedly leverage these techniques. Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the amine and ketone groups, elucidate reaction mechanisms, and design more efficient catalytic systems. rsc.org

For instance, computational models can help in understanding the interactions between the substrate and a catalyst, aiding in the design of catalysts with higher activity and selectivity. rsc.org Furthermore, computational analysis can predict the electronic and optical properties of polymers derived from this compound, accelerating the discovery of new materials with desired functionalities. The use of computational models to study prebiotic amino acid synthesis from keto acids suggests the potential for similar approaches to understand the formation and reactivity of this compound. nih.gov

Sustainable and Scalable Production of this compound for Industrial Applications

For this compound to find widespread industrial use, the development of sustainable and scalable production methods is paramount. Future research in this area will likely focus on green chemistry principles, such as the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. The exploration of visible-light-induced aerobic C-H oxidation reactions for the synthesis of aromatic ketones in water offers a promising green alternative to traditional methods. chemistryviews.org

The development of efficient, metal-halide-free catalytic systems based on ionic liquids is another key area of research for the sustainable synthesis of aromatic ketones. in-part.com Such systems can offer high conversion and selectivity under mild conditions, minimizing waste and reducing the need for corrosive and toxic reagents. in-part.com Combining mechanochemical synthesis with biocatalysis is another innovative approach that could lead to eco-friendly and economical production of related chiral aromatic compounds. acs.org The scalability of these green synthetic routes will be a critical factor in the future industrial viability of this compound and its derivatives.

Interactive Data Table: Computed Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 163.099714038 Da |

| Monoisotopic Mass | 163.099714038 Da |

| Topological Polar Surface Area | 43.1 Ų |

| Heavy Atom Count | 12 |

Q & A

Q. What are the optimal synthetic routes for 4-(4-Aminophenyl)butan-2-one, and how can reaction purity be verified?

The compound can be synthesized via Friedel-Crafts acylation using aniline derivatives and diketene precursors under acidic conditions. Post-synthesis, purity is typically assessed using column chromatography with ethyl acetate/hexane gradients (4:6 to 7:3 ratios). Confirmatory analyses include thin-layer chromatography (TLC) and HPLC with UV detection at 254 nm. Purity thresholds >95% are recommended for biological testing .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How does solvent choice impact the stability of this compound during storage?

Polar aprotic solvents (e.g., DMSO) enhance stability at –20°C, while protic solvents (e.g., methanol) may accelerate hydrolysis. Long-term storage in amber vials under inert gas (N) is advised to prevent oxidation .

Advanced Research Questions

Q. How can this compound be integrated into copolymer systems for material science applications?

Radical copolymerization with methacrylates (e.g., lauryl methacrylate) in diethyl carbonate yields thermoresponsive polymers. Monomer ratios (e.g., 0.2–0.8 molar fractions) influence glass transition temperatures (T), with higher content of this compound increasing T (e.g., from –49°C to 70°C) .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Enzyme Inhibition : Assays against trypanothione reductase (TR) using NADPH depletion rates (λ = 340 nm) to identify antiparasitic potential .

- Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) to differentiate selective activity .

Q. How can contradictory data on biological activity be resolved?

Variability may arise from substituent positioning (e.g., para- vs. meta-aminophenyl groups) or solvent effects. Computational docking (e.g., AutoDock Vina) paired with in vitro validation can clarify structure-activity relationships .

Q. What strategies optimize pharmacophore modeling for this compound-based drug candidates?

Q. Are green chemistry approaches applicable to synthesizing this compound?

Yes. Diethyl carbonate as a solvent and biocatalysts (e.g., lipases) reduce environmental impact. Renewable precursors (e.g., lignin-derived phenols) are under investigation .

Q. How can chromatographic methods resolve isomeric byproducts during synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or preparative TLC (silica gel, chloroform/methanol 9:1) effectively separate ortho- and para-aminophenyl isomers .

Q. What analytical techniques identify degradation products of this compound under oxidative stress?

- TGA-MS : Track mass loss (150–250°C) and volatile byproducts (e.g., aniline derivatives).

- GC-MS : Detect low-molecular-weight fragments (e.g., acetophenone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。